

# Technical Guide: Properties of FIN56 and FINO2, Potent Inducers of Ferroptosis

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## Compound of Interest

Compound Name: *Ferroptosis inducer-5*

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## Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it does not involve caspase activation. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies. This technical guide provides an in-depth overview of the core properties of two pivotal ferroptosis-inducing compounds: FIN56 and FINO2. The user's query for "**Ferroptosis inducer-5**" likely refers to one of these molecules, given their significance and nomenclature in scientific literature.

## Core Properties of FIN56 and FINO2

FIN56 and FINO2 are distinct chemical entities that induce ferroptosis through unique mechanisms of action.

FIN56 is a specific inducer of ferroptosis that acts through a dual mechanism: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10)[1][2][3]. The degradation of GPX4, a key enzyme that neutralizes lipid peroxides, is dependent on

the activity of acetyl-CoA carboxylase (ACC)[1][2][3]. The depletion of CoQ10, a vital antioxidant, occurs through the activation of squalene synthase (SQS) in the mevalonate pathway[1][2][3].

FINO2 (Ferroptosis Inducer with a 1,2-Dioxolane moiety) is an endoperoxide-containing compound that initiates ferroptosis by inactivating GPX4 and promoting iron oxidation[4]. Unlike FIN56, FINO2 does not cause the degradation of the GPX4 protein but rather inhibits its enzymatic function[4]. Its ability to directly oxidize iron contributes to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis[4].

## Quantitative Data

The following tables summarize the available quantitative data for FIN56 and FINO2, focusing on their cytotoxic and ferroptosis-inducing activities.

Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines

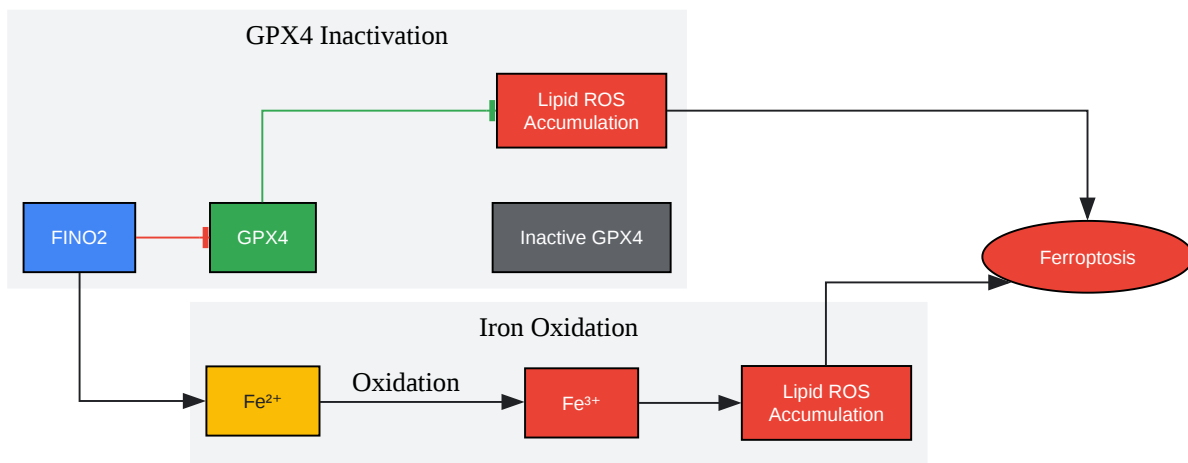
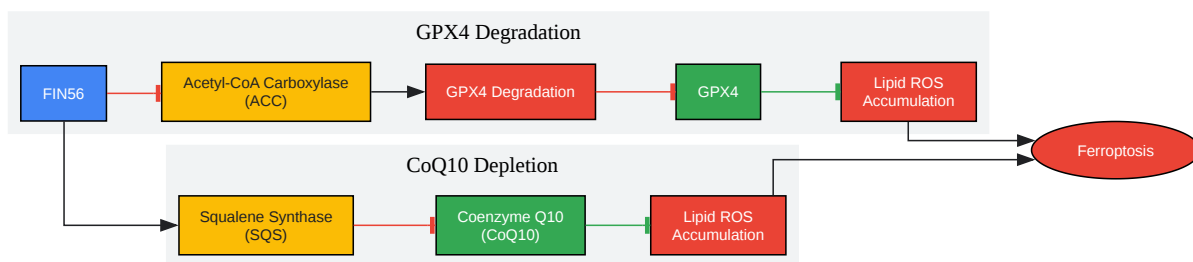
Cell Line	Cancer Type	IC50 (μM)	Citation
LN229	Glioblastoma	4.2	[5]
U118	Glioblastoma	2.6	[5]
HT-29	Colorectal Cancer	Not explicitly stated, but effective	[6]
Caco-2	Colorectal Cancer	Not explicitly stated, but effective	[6]
253J	Bladder Cancer	~5	[7]
T24	Bladder Cancer	~2	[7]
J82	Bladder Cancer	>10	[8]
RT-112	Bladder Cancer	>10	[8]

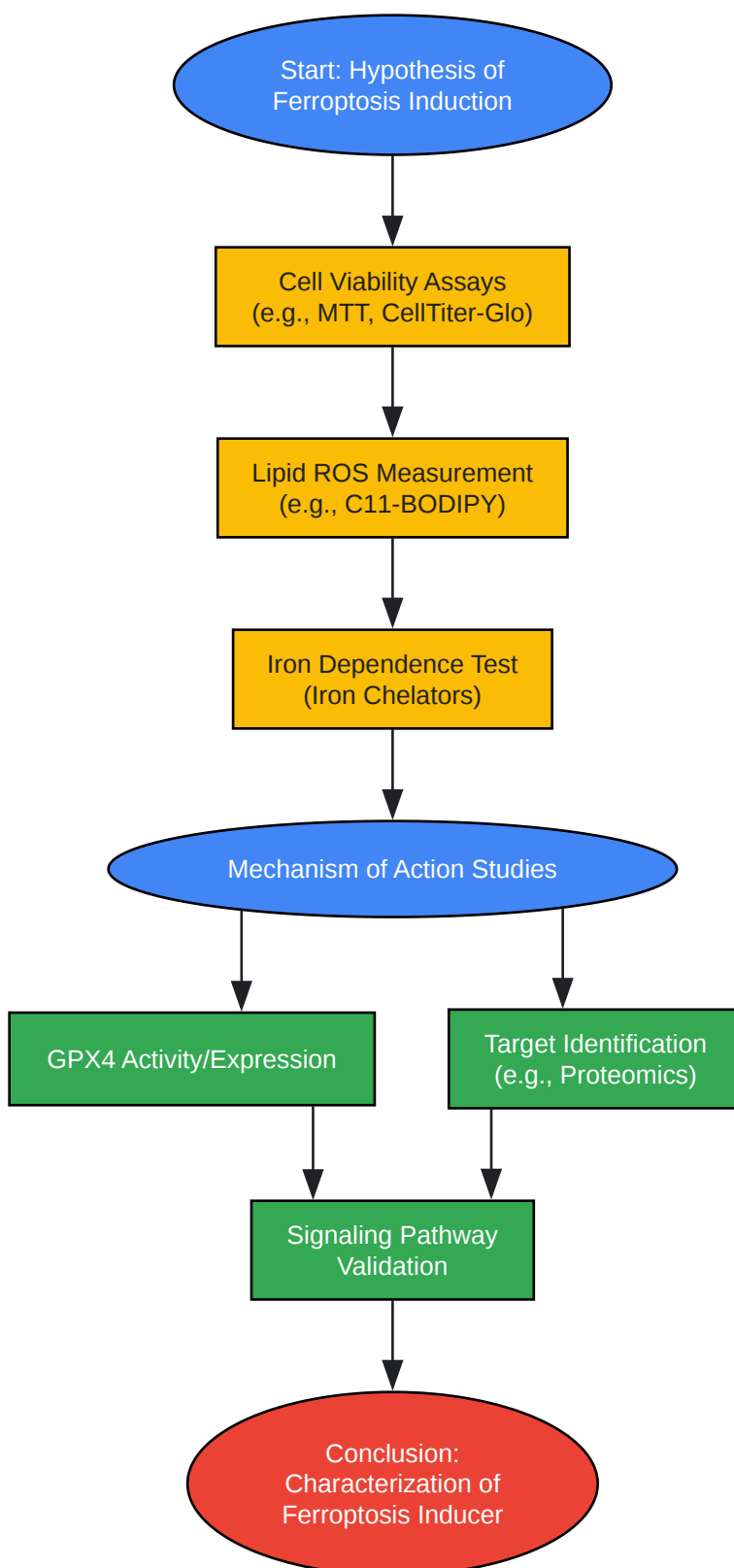
Table 2: Experimental Data for FINO2

Parameter	Cell Line	Concentration	Effect	Citation
Cell Viability	HT-1080	10 $\mu$ M	Significant decrease in cell viability at 24h	[4]
Lipid Peroxidation (C11-BODIPY)	HT-1080	10 $\mu$ M	Larger and more rapid increase in fluorescence compared to erastin at 6h	[9]
Lipid Peroxidation (TBARS)	HT-1080	10 $\mu$ M	Greater increase in TBARS compared to erastin at 6h	[9]

## Signaling Pathways

The signaling pathways affected by FIN56 and FINO2 are distinct and are visualized below using the DOT language for Graphviz.





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- To cite this document: BenchChem. [Technical Guide: Properties of FIN56 and FINO2, Potent Inducers of Ferroptosis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15585173/docs#technical-guide-properties-of-fin56-and-fino2-potent-inducers-of-ferroptosis>]

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